

# Application Notes and Protocols for Erap2-IN-1 Dose-Response Curve Generation

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

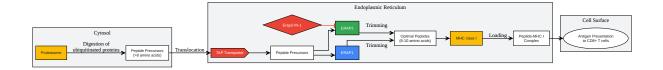
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing and presentation pathway.[1][2][3] It fine-tunes the peptide repertoire available for binding to MHC class I molecules, thereby influencing the immune response to pathogens and cancerous cells.[1][4][5] Dysregulation of ERAP2 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[1][2][4]

**Erap2-IN-1** is a potent and selective inhibitor of ERAP2. These application notes provide detailed protocols for generating dose-response curves for **Erap2-IN-1** using both biochemical and cellular assays. The data generated from these experiments are crucial for determining the inhibitor's potency (e.g., IC50) and its effects on cellular function.

## **Key Signaling Pathway**

ERAP2 functions within the endoplasmic reticulum (ER) as part of the antigen processing machinery. It acts in concert with ERAP1 to trim peptide precursors to the optimal length for MHC class I binding.





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Caption: ERAP2's role in the MHC class I antigen presentation pathway.

### **Data Presentation**

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Biochemical Assay - Erap2-IN-1 IC50 Determination

Erap2-IN-1 Conc. (nM)	% Inhibition (Mean ± SD)
0	0 ± 2.1
1	15.3 ± 3.5
10	48.7 ± 4.2
50	75.1 ± 2.8
100	90.5 ± 1.9
500	98.2 ± 0.8
1000	99.1 ± 0.5
IC50 (nM)	~12



Table 2: Cellular Thermal Shift Assay (CETSA) - Target Engagement

Temperature (°C)	% ERAP2 Remaining (Vehicle)	% ERAP2 Remaining (Erap2-IN-1)
37	100	100
45	95	98
50	80	92
55	50	85
60	20	70
65	5	40
Shift in Tm (°C)	-	~+8

Table 3: Cellular Antigen Presentation Assay - Functional Readout

Erap2-IN-1 Conc. (μΜ)	% SIINFEKL Presentation (Mean ± SD)
0	100 ± 5.7
0.1	85.2 ± 6.1
1	55.4 ± 4.9
10	25.8 ± 3.3
50	10.1 ± 2.5
EC50 (μM)	~1.5

## **Experimental Protocols**

# Biochemical Assay: Fluorogenic Substrate Cleavage for IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of **Erap2-IN-1** against purified ERAP2 enzyme. The assay measures the cleavage of a



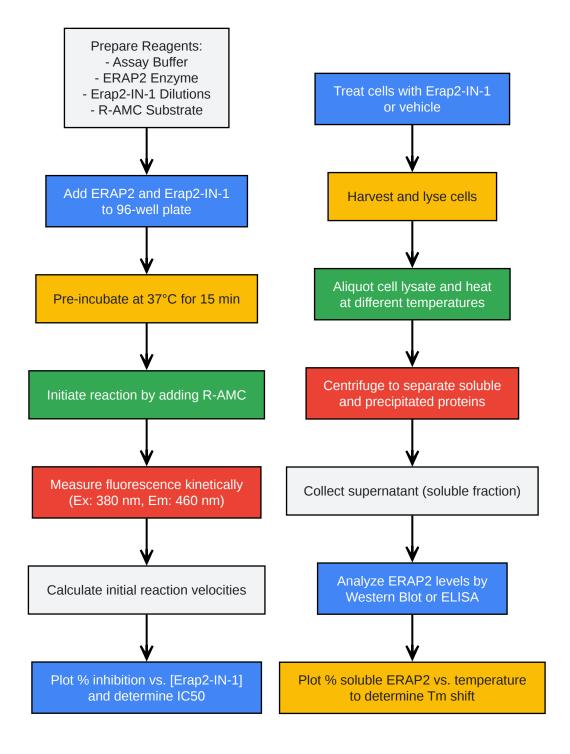




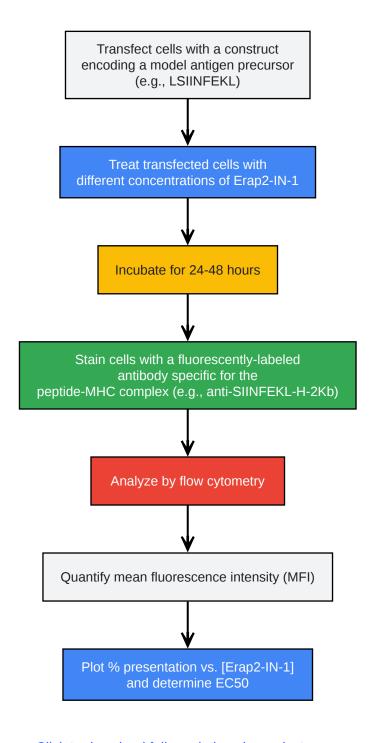
fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (R-AMC).[6][7]

Workflow Diagram:









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